molecular formula C7H7BrN4 B571874 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1211584-18-7

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B571874
CAS No.: 1211584-18-7
M. Wt: 227.065
InChI Key: FSCVFKIHSUSHBF-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 6-position.

Preparation Methods

The synthesis of 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:

Chemical Reactions Analysis

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves the inhibition of specific kinases, such as tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be compared with other pyrazolopyridine derivatives:

    5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound has an amino group at the 5-position instead of a bromine atom.

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the substituents at various positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for the development of kinase inhibitors.

Properties

IUPAC Name

5-bromo-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCVFKIHSUSHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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